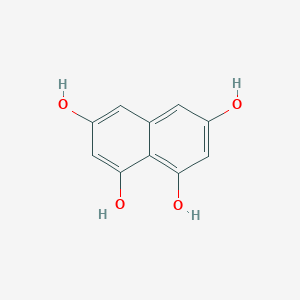

1,3,6,8-Naphthalenetetrol

Description

1,3,6,8-Tetrahydroxynaphthalene has been reported in Glarea lozoyensis, Nodulisporium, and other organisms with data available.

intermediate in polyketide biosynthesis

Structure

3D Structure

Properties

IUPAC Name |

naphthalene-1,3,6,8-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O4/c11-6-1-5-2-7(12)4-9(14)10(5)8(13)3-6/h1-4,11-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCMKHWMDTMUUSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(C=C(C2=C(C=C1O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10331478 | |

| Record name | 1,3,6,8-Tetrahydroxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10331478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18512-30-6 | |

| Record name | 1,3,6,8-Naphthalenetetrol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18512-30-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,6,8-Tetrahydroxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10331478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,3,6,8-Tetrahydroxynaphthalene (THN) for Researchers and Drug Development Professionals

Foreword: Unveiling the Potential of a Key Polyketide Intermediate

1,3,6,8-Tetrahydroxynaphthalene (THN), a symmetrical polyketide, stands as a pivotal intermediate in the biosynthesis of a diverse array of natural products. From the ubiquitous dihydroxynaphthalene (DHN)-melanins that confer protection and virulence to numerous fungi, to a range of bioactive meroterpenoids, the structural scaffold of THN is a fundamental building block in nature's chemical arsenal. For researchers, scientists, and drug development professionals, a comprehensive understanding of THN's structure, synthesis, and biological relevance is paramount for harnessing its potential. This guide provides a detailed technical overview of THN, from its core physicochemical properties to its enzymatic synthesis and analytical characterization, offering insights into its significance and potential applications in the scientific and pharmaceutical realms.

Core Molecular Structure and Physicochemical Properties

1,3,6,8-Tetrahydroxynaphthalene (THN), with the chemical formula C₁₀H₈O₄ and a molecular weight of 192.17 g/mol , is a naphthol derivative characterized by four hydroxyl groups symmetrically positioned on its naphthalene core.[1] This high degree of hydroxylation significantly influences its chemical reactivity and biological activity.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈O₄ | [1] |

| Molecular Weight | 192.17 g/mol | [1] |

| CAS Number | 18512-30-6 | [1] |

| Relative Density | 1.638 g/cm³ | [1] |

| Solubility | Soluble in DMSO (120 mg/mL) | [1] |

| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | [1] |

Note: Detailed experimental data on melting point, and comprehensive NMR and mass spectral fragmentation patterns are not consistently reported across publicly available literature and may require experimental determination for specific applications.

Biosynthesis: The Enzymatic Architecture of THN Formation

The biosynthesis of THN is a fascinating example of the elegant and efficient chemistry performed by polyketide synthases (PKSs). Both Type I and Type III PKSs are known to produce THN, primarily utilizing malonyl-CoA as the sole building block.[2][3]

The Role of Type III Polyketide Synthases (THNS)

In many bacteria, such as Streptomyces and Nocardia species, THN is synthesized by a Type III PKS known as 1,3,6,8-tetrahydroxynaphthalene synthase (THNS).[2][4] These enzymes are relatively small, homodimeric proteins that catalyze the iterative condensation of five malonyl-CoA molecules.[2] The process involves a series of decarboxylative condensations, followed by intramolecular cyclization and aromatization reactions to yield the final THN product.[2]

The catalytic cycle can be summarized as follows:

-

Initiation: A starter molecule of malonyl-CoA is loaded onto the enzyme's active site.

-

Elongation: Four successive rounds of decarboxylative condensation with extender malonyl-CoA units build a linear pentaketide intermediate.

-

Cyclization and Aromatization: The enzyme facilitates intramolecular aldol and Claisen condensations to form the bicyclic aromatic ring system of THN.

Key active site residues, including a catalytic cysteine, histidine, and asparagine, are highly conserved across different THNS enzymes and are crucial for the condensation and cyclization reactions.[2][4]

The Contribution of Fungal Iterative Type I Polyketide Synthases

In fungi, the synthesis of THN is often carried out by large, multifunctional iterative Type I PKSs.[3] A well-studied example is the PKS1 from Colletotrichum lagenarium.[3] Unlike the modular Type I PKSs, these iterative enzymes use a single set of catalytic domains repeatedly to construct the polyketide chain. In vitro studies have unequivocally demonstrated that these fungal PKSs can synthesize THN solely from malonyl-CoA, which serves as both the starter and extender unit.[3]

Sources

- 1. 1,3,6,8-Tetrahydroxynaphthalene | TargetMol [targetmol.com]

- 2. Identification of 1,3,6,8-Tetrahydroxynaphthalene Synthase (ThnA) from Nocardia sp. CS682 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enzymatic synthesis of 1,3,6,8-tetrahydroxynaphthalene solely from malonyl coenzyme A by a fungal iterative type I polyketide synthase PKS1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of 1,3,6,8-Tetrahydroxynaphthalene Synthase (ThnA) from Nocardia sp. CS682 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Precursor: A Technical Guide to the Discovery and Analysis of 1,3,6,8-Tetrahydroxynaphthalene in Fungi

Abstract

This technical guide provides an in-depth exploration of 1,3,6,8-tetrahydroxynaphthalene (THN), a pivotal polyketide intermediate in fungal biochemistry. Primarily known as a key precursor to dihydroxynaphthalene (DHN)-melanin, THN's discovery and the elucidation of its biosynthetic pathway have significant implications for research in mycology, drug development, and materials science. This document offers a comprehensive overview of THN's biosynthesis, chemical properties, and biological significance. It further provides detailed, field-proven methodologies for the cultivation of THN-producing fungi, as well as the extraction, purification, and characterization of this compound. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and harness the potential of this versatile fungal metabolite.

Introduction: The Significance of 1,3,6,8-Tetrahydroxynaphthalene

Fungi are prolific producers of a vast array of secondary metabolites, many of which possess potent biological activities. Among these, the polyketides represent a diverse class of natural products with significant pharmaceutical and industrial applications.[1] 1,3,6,8-Tetrahydroxynaphthalene (THN) is a crucial aromatic polyketide that serves as a fundamental building block in the biosynthesis of DHN-melanin, a pigment that plays a critical role in fungal pathogenesis, stress tolerance, and survival.[2][3] The discovery of THN and the subsequent characterization of its biosynthetic pathway have opened new avenues for understanding fungal physiology and for the development of novel antifungal agents that target the melanin biosynthesis pathway. This guide will delve into the core scientific principles and practical methodologies associated with the study of THN in fungi.

The Biosynthetic Engine: Unraveling the Production of THN

The synthesis of THN in fungi is a fascinating example of polyketide biosynthesis, primarily orchestrated by large, multifunctional enzymes known as polyketide synthases (PKSs). Two main types of PKSs, Type I and Type III, have been implicated in THN production.

The Iterative Power of Fungal Type I PKS

In many fungi, THN is synthesized by an iterative Type I PKS.[4][5] These large, modular enzymes catalyze the sequential condensation of malonyl-CoA units to build the polyketide chain. The process involves a series of domains within the PKS, including acyltransferase (AT), acyl-carrier protein (ACP), and ketosynthase (KS) domains. The PKS1 enzyme from the plant pathogen Colletotrichum lagenarium is a well-characterized example of a Type I PKS that produces THN.[4][5] In vitro studies have unequivocally demonstrated that this enzyme utilizes malonyl-CoA as both the starter and extender units for the formation of THN.[4][5]

The Simpler Elegance of Type III PKS

In contrast to the large, multi-domain Type I PKSs, Type III PKSs are smaller, homodimeric enzymes that also catalyze the iterative condensation of malonyl-CoA to produce polyketides.[1] While more commonly studied in bacteria, Type III PKSs are also found in fungi and are capable of synthesizing THN.[1] These enzymes, such as the 1,3,6,8-tetrahydroxynaphthalene synthase (THNS), catalyze the decarboxylative condensation of five malonyl-CoA molecules to yield THN.[1][6] This compound can then spontaneously oxidize to form the reddish pigment flaviolin.[6][7]

The Core Biosynthetic Pathway

The biosynthesis of THN from malonyl-CoA is a multi-step enzymatic process that culminates in the formation of the characteristic naphthalenic ring structure. The pathway is a critical branch point, leading to the production of melanin and other downstream metabolites.

Chemical Properties and Biological Activities

THN is a relatively unstable molecule that readily undergoes oxidation, particularly in the presence of light and oxygen. This reactivity is central to its biological function and presents challenges for its isolation and characterization.

Physicochemical Characteristics

| Property | Value | Reference |

| Molecular Formula | C₁₀H₈O₄ | |

| Molecular Weight | 192.17 g/mol | |

| Appearance | Unstable, colorless solid | General Knowledge |

| Solubility | Soluble in polar organic solvents | General Knowledge |

Biological Roles and Potential Applications

-

Melanin Precursor: The primary and most well-established role of THN is as a precursor to DHN-melanin, which is crucial for fungal virulence and protection against environmental stressors.[2][3]

-

Antioxidant Activity: As a polyphenolic compound, THN and its derivatives are predicted to possess antioxidant properties by scavenging free radicals. While direct data on THN is limited, the antioxidant potential of related naphthalenones and melanin polymers is well-documented.[8][9]

-

Antimicrobial Potential: The antimicrobial activities of polyphenols are widely recognized.[2][10] While specific studies on THN are scarce, its structural similarity to other antimicrobial phenolics suggests it may exhibit inhibitory effects against various microorganisms.

-

UV Protection: A derivative of THN has shown promising UV-protective properties, suggesting a potential application in sunscreens and other photoprotective formulations.[6]

Methodologies: A Practical Guide to THN Research

This section provides detailed protocols for the study of THN in a laboratory setting. These protocols are designed to be self-validating and are grounded in established scientific literature.

Fungal Cultivation for THN Production

The successful production of THN is highly dependent on the fungal species and the culture conditions employed.

Protocol 4.1.1: Shake Flask Cultivation of THN-Producing Fungi

-

Media Preparation: Prepare a suitable liquid medium such as Potato Dextrose Broth (PDB) or a defined minimal medium supplemented with a carbon source (e.g., glucose) and a nitrogen source (e.g., yeast extract). The optimal medium composition may need to be determined empirically for the specific fungal strain.[11]

-

Inoculation: Inoculate the sterile medium with a fresh culture of the desired fungus (e.g., Aspergillus spp., Colletotrichum spp.).

-

Incubation: Incubate the flasks on a rotary shaker (e.g., 150-200 rpm) at a controlled temperature (typically 25-30°C) for a period of 5-10 days.

-

Monitoring: Monitor the culture for growth and pigment production. The appearance of dark pigments in the mycelium or medium can be an indicator of melanin biosynthesis and, by extension, THN production.

Extraction and Purification of THN

The extraction and purification of the unstable THN molecule require careful handling to prevent its degradation.

Protocol 4.2.1: Solvent Extraction and Preliminary Purification

-

Harvesting: Separate the fungal biomass from the culture broth by filtration or centrifugation.

-

Extraction: Extract the fungal biomass and the culture filtrate separately with a polar organic solvent such as ethyl acetate or methanol.[12] Perform the extraction multiple times to ensure complete recovery.

-

Concentration: Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator.

-

Liquid-Liquid Partitioning: Resuspend the crude extract in a mixture of water and a non-polar solvent (e.g., hexane) to remove lipids and other non-polar impurities. The more polar THN will remain in the aqueous-methanolic phase.

Protocol 4.2.2: Chromatographic Purification of THN

-

Column Chromatography: Subject the partially purified extract to column chromatography on silica gel. Elute with a gradient of a non-polar solvent (e.g., hexane or chloroform) and a polar solvent (e.g., ethyl acetate or methanol).

-

Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing THN.

-

High-Performance Liquid Chromatography (HPLC): For final purification, use preparative reverse-phase HPLC.[8][13] A C18 column is typically used with a mobile phase consisting of a gradient of water and acetonitrile or methanol, often with a small amount of acid (e.g., 0.1% trifluoroacetic acid) to improve peak shape.

Analytical Characterization of THN

The definitive identification and quantification of THN require the use of modern analytical techniques.

Protocol 4.3.1: Spectroscopic and Spectrometric Analysis

-

UV-Vis Spectroscopy: THN exhibits characteristic UV absorbance maxima that can be used for its preliminary identification and quantification.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for determining the exact mass and elemental composition of THN.[9][14]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for the unambiguous structural elucidation of THN.[9][14][15] The symmetrical nature of the molecule gives rise to a relatively simple NMR spectrum.

Enzymatic Assays

Studying the enzymes involved in THN biosynthesis provides valuable insights into the regulation of this pathway.

Protocol 4.4.1: In Vitro Assay for THN Synthase Activity

-

Enzyme Preparation: Prepare a cell-free extract from a THN-producing fungus or use a purified recombinant THN synthase.

-

Reaction Mixture: Set up a reaction mixture containing the enzyme preparation, malonyl-CoA as the substrate, and a suitable buffer (e.g., potassium phosphate buffer, pH 7.2).[4]

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period.

-

Product Analysis: Stop the reaction and extract the product with an organic solvent. Analyze the extract for the presence of THN or its oxidized product, flaviolin, using HPLC or LC-MS.[4]

Concluding Remarks and Future Perspectives

The discovery and ongoing research into 1,3,6,8-tetrahydroxynaphthalene in fungi continue to unveil the intricate metabolic capabilities of these organisms. As a key node in the biosynthesis of melanin, THN represents a prime target for the development of novel antifungal drugs. Furthermore, the inherent chemical properties of THN and its derivatives suggest a broad range of potential applications in materials science and as bioactive compounds. The methodologies outlined in this guide provide a robust framework for researchers to explore the fascinating world of fungal polyketides and to unlock the full potential of THN. Future research should focus on the discovery of novel THN-producing fungal species, the detailed characterization of the regulatory networks governing THN biosynthesis, and the exploration of the broader biological activities of this enigmatic molecule.

References

-

Fujii, I., et al. (2000). Enzymatic synthesis of 1,3,6,8-tetrahydroxynaphthalene solely from malonyl coenzyme A by a fungal iterative type I polyketide synthase PKS1. Biochemistry, 39(30), 8853-8858. [Link]

-

Poudel, C. B., et al. (2023). Identification of 1,3,6,8-Tetrahydroxynaphthalene Synthase (ThnA) from Nocardia sp. CS682. Journal of Microbiology and Biotechnology, 33(7), 949-958. [Link]

-

Fujii, I., et al. (2000). Enzymatic synthesis of 1,3,6,8-tetrahydroxynaphthalene solely from malonyl coenzyme A by a fungal iterative type I polyketide synthase PKS1. PubMed. [Link]

-

Poudel, C. B., et al. (2023). Production of a Novel Tetrahydroxynaphthalene (THN) Derivative from Nocardia sp. CS682 by Metabolic Engineering and Its Bioactivities. MDPI. [Link]

-

Poudel, C. B., et al. (2023). Identification of 1,3,6,8- Tetrahydroxynaphthalene Synthase (ThnA) from Nocardia sp. CS682. ResearchGate. [Link]

-

Wheeler, M. H., et al. (1995). NMR studies of tautomerism in the fungal melanin biosynthesis intermediate 1,3,8-trihydroxynaphthalene. ResearchGate. [Link]

-

Dairi, T., et al. (2018). Bacterial Enzymes Catalyzing the Synthesis of 1,8-Dihydroxynaphthalene, a Key Precursor of Dihydroxynaphthalene Melanin, from Sorangium cellulosum. Applied and Environmental Microbiology, 84(10), e00086-18. [Link]

-

D'Ischia, M., et al. (2023). Insight into the Antioxidant Activity of 1,8-Dihydroxynaphthalene Allomelanin Nanoparticles. Antioxidants, 12(8), 1541. [Link]

-

D'Ischia, M., et al. (2023). Insight into the Antioxidant Activity of 1,8-Dihydroxynaphthalene Allomelanin Nanoparticles. ResearchGate. [Link]

-

protocols.io. (2016). HPLC Purification of Peptides. [Link]

-

Daglia, M. (2012). Antimicrobial Potential of Polyphenols: Mechanisms of Action and Microbial Responses—A Narrative Review. MDPI. [Link]

-

Teledyne ISCO. (2022). Fast and Selective Purification of Oligonucleotides Using Preparative HPLC/MS and Software Support. [Link]

-

Woudenberg, J. v., et al. (2022). Optimization of Protocol for Construction of Fungal ITS Amplicon Library for High-Throughput Illumina Sequencing to Study the Mycobiome of Aspen Leaves. MDPI. [Link]

-

Wollenberg, R. D., et al. (2022). Fungal Melanin Biosynthesis Pathway as Source for Fungal Toxins. Institute of Applied Biosciences (IAB). [Link]

-

Bingol, K., et al. (2016). Metabolomics Beyond Spectroscopic Databases: A Combined MS/NMR Strategy for the Rapid Identification of New Metabolites in Complex Mixtures. Analytical Chemistry, 88(16), 8094-8101. [Link]

-

Gessner, M. O., & Schmitt, A. L. (1996). Modifying an Ergosterol Extraction Protocol to Quantify Fungal Biomass at the University of Minnesota-Morris. [Link]

-

ACE HPLC. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. [Link]

-

Jeya, M., et al. (2012). Characterization of a Type III polyketide synthase from Rhizobium etli. Molecular BioSystems, 8(9), 2389-2397. [Link]

-

Bouarab-Chibane, L., et al. (2019). Antibacterial Properties of Polyphenols: Characterization and QSAR (Quantitative Structure–Activity Relationship) Models. Frontiers in Microbiology, 10, 829. [Link]

-

Al-Fadhli, M., et al. (2021). Complementary Analytical Platforms of NMR Spectroscopy and LCMS Analysis in the Metabolite Profiling of Isochrysis galbana. MDPI. [Link]

-

Guedes, V. C., et al. (2018). OPTIMIZATION OF FERMENTATION MEDIA FOR THE GROWTH OF A FUNGUS USED AS BIOHERBICIDE. ResearchGate. [Link]

-

Lee, H. W., et al. (2007). Identification of a cryptic type III polyketide synthase (1,3,6,8-tetrahydroxynaphthalene synthase) from Streptomyces peucetius ATCC 27952. Journal of Microbiology and Biotechnology, 17(8), 1345-1351. [Link]

-

Gessner, M. O., & Newell, S. Y. (2002). Evaluation of methods to extract ergosterol for quantitation of soil fungal biomass. Soil Biology and Biochemistry, 34(11), 1609-1617. [Link]

-

Jordan, D. B., et al. (1999). Structures of Trihydroxynaphthalene Reductase-Fungicide Complexes. Biochemistry, 38(40), 13175-13185. [Link]

-

Quílez, A. M., et al. (2021). Antimicrobial Activity of Polyphenols and Natural Polyphenolic Extracts on Clinical Isolates. Antibiotics, 11(1), 28. [Link]

-

VanderMolen, K. M., et al. (2013). Evaluation of culture media for the production of secondary metabolites in a natural products screening program. Journal of Industrial Microbiology & Biotechnology, 40(12), 1347-1355. [Link]

-

Teledyne ISCO. (2023). Teledyne ISCO Studentship Prep HPLC Report. [Link]

-

The Bumbling Biochemist. (2021, August 24). How to prepare fungal extracts // microbial extracts// homogenizer//metabolite screening [Video]. YouTube. [Link]

-

Rather, S. A., et al. (2019). Antioxidant, antimicrobial, and antiproliferative activity- based comparative study of peel and flesh polyphenols. Food & Nutrition Research, 63. [Link]

-

Teledyne ISCO. (2023). Purify lots of peptide with RediSep 8.6 kg reverse phase columns. [Link]

-

Luchinat, C., & Turano, P. (2017). Metabolomics and NMR. ResearchGate. [Link]

Sources

- 1. Identification of 1,3,6,8-Tetrahydroxynaphthalene Synthase (ThnA) from Nocardia sp. CS682 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antimicrobial Activities of Natural Bioactive Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iab.kit.edu [iab.kit.edu]

- 4. researchgate.net [researchgate.net]

- 5. Enzymatic synthesis of 1,3,6,8-tetrahydroxynaphthalene solely from malonyl coenzyme A by a fungal iterative type I polyketide synthase PKS1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification of 1,3,6,8-Tetrahydroxynaphthalene Synthase (ThnA) from Nocardia sp. CS682 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. protocols.io [protocols.io]

- 9. NMR- and MS-based metabolomics: various organ responses following naphthalene intervention - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. m.youtube.com [m.youtube.com]

- 13. agilent.com [agilent.com]

- 14. Metabolomics Beyond Spectroscopic Databases: A Combined MS/NMR Strategy for the Rapid Identification of New Metabolites in Complex Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biological Significance of DHN-Melanin Precursors

<

Abstract

Fungal 1,8-dihydroxynaphthalene (DHN)-melanin is a critical secondary metabolite that provides a protective advantage against a myriad of environmental and host-induced stresses. While the final polymer is renowned for its roles in virulence and survival, the biosynthetic precursors are not merely transient intermediates. These naphthalene-based polyketides possess intrinsic biological activities and serve pivotal functions, from acting as virulence factors and antioxidants to branching into the synthesis of other secondary metabolites like mycotoxins. This guide provides a comprehensive technical overview of the DHN-melanin pathway, focusing on the distinct biological significance of its core precursors. We will explore the enzymatic steps that govern their formation, their direct contributions to fungal pathogenicity, and their potential as targets for novel antifungal drug development. This document is intended for researchers, scientists, and drug development professionals seeking a deeper mechanistic understanding of this crucial fungal pathway.

Introduction: Beyond the Final Polymer

Melanins are high-molecular-weight, hydrophobic pigments produced by the oxidative polymerization of phenolic or indolic compounds.[1] In the fungal kingdom, particularly among Ascomycetes, the predominant form is DHN-melanin.[1] This "fungal armor" is localized in the cell wall and is integral to protecting the organism from ultraviolet (UV) radiation, enzymatic lysis, extreme temperatures, and host immune responses, including phagocytosis and reactive oxygen species (ROS).[1][2] The significance of DHN-melanin as a virulence factor is well-established; for instance, melanin-deficient conidia of Aspergillus fumigatus exhibit reduced virulence in animal models and are more susceptible to attack by host immune cells.[1][3]

However, the focus on the final melanin polymer often overshadows the biological importance of its precursors. The DHN pathway is a multi-step enzymatic cascade that begins with acetyl-CoA and malonyl-CoA and proceeds through a series of naphthalene intermediates.[4][5] These precursors, including 1,3,6,8-tetrahydroxynaphthalene (T4HN), scytalone, 1,3,8-trihydroxynaphthalene (T3HN), vermelone, and 1,8-dihydroxynaphthalene (DHN) itself, are not inert building blocks. Accumulating evidence reveals their direct involvement in fungal biology, pathogenesis, and even the synthesis of other bioactive molecules.[6] Understanding the individual roles of these precursors is paramount for a complete picture of fungal virulence and for designing targeted therapeutic strategies.

The DHN-Melanin Biosynthetic Pathway: A Stepwise Elucidation

The synthesis of DHN-melanin is a conserved process among many pathogenic fungi, involving a series of reduction and dehydration reactions.[4] The genes encoding these enzymes are often found in clusters, allowing for coordinated regulation.[7][8]

The canonical pathway proceeds as follows:

-

Polyketide Synthesis: The pathway is initiated by a polyketide synthase (PKS), a large, multi-domain enzyme that catalyzes the condensation of acetyl-CoA and malonyl-CoA units to form the first key intermediate, 1,3,6,8-tetrahydroxynaphthalene (T4HN).[4] In some fungi, such as A. fumigatus, the PKS produces a heptaketide (YWA1) which is then hydrolyzed to T4HN.[7]

-

First Reduction: T4HN is reduced to scytalone by a T4HN reductase.

-

First Dehydration: Scytalone is then dehydrated to 1,3,8-trihydroxynaphthalene (T3HN) by the enzyme scytalone dehydratase.[9]

-

Second Reduction: T3HN undergoes a second reduction, catalyzed by a T3HN reductase, to form vermelone.[10]

-

Second Dehydration: Vermelone is dehydrated, again by scytalone dehydratase, to yield the immediate precursor to melanin, 1,8-dihydroxynaphthalene (DHN).[11]

-

Polymerization: Finally, DHN is oxidatively polymerized into the final DHN-melanin macromolecule, a step often catalyzed by laccases or other phenoloxidases.[7][12]

This pathway represents a critical metabolic investment for the fungus and a rich source of targets for antifungal intervention.

Caption: A logical workflow for identifying and validating DHN pathway inhibitors.

Key Experimental Protocols

Protocol 1: Extraction and Analysis of Melanin Precursors from Fungal Culture

-

Rationale: This protocol is used to confirm the mode of action of a suspected MBI-D inhibitor by detecting the accumulation of scytalone in the culture medium.

-

Methodology:

-

Culturing: Grow the target fungus (e.g., Magnaporthe oryzae) in liquid minimal medium for 5-7 days at 28°C. Include a vehicle control (e.g., DMSO) and a treatment group with the test inhibitor (e.g., 10 µg/mL carpropamid).

-

Extraction: Centrifuge the cultures to pellet the mycelia. Collect the supernatant (culture filtrate). Acidify the filtrate to pH 2.0 with HCl.

-

Solvent Partitioning: Perform a liquid-liquid extraction of the acidified filtrate using an equal volume of ethyl acetate. Repeat three times. Pool the organic phases.

-

Drying and Concentration: Dry the pooled ethyl acetate phase over anhydrous sodium sulfate and evaporate to dryness using a rotary evaporator.

-

Analysis: Resuspend the dried extract in a known volume of methanol. Analyze by reverse-phase High-Performance Liquid Chromatography (HPLC) with a C18 column. Monitor the eluent using a UV detector (approx. 280 nm). Compare retention times and spectra to an authentic scytalone standard to confirm its identity and quantify its accumulation. [9] Protocol 2: In Vitro Scytalone Dehydratase (SCD) Inhibition Assay

-

-

Rationale: To directly measure the inhibitory activity of a compound on the target enzyme, providing quantitative data like IC50 values.

-

Methodology:

-

Enzyme Source: Use purified recombinant SCD protein expressed in and purified from E. coli. [9] 2. Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).

-

Assay: In a microplate well, combine the buffer, a fixed concentration of recombinant SCD, and varying concentrations of the test inhibitor. Pre-incubate for 10 minutes.

-

Initiate Reaction: Start the reaction by adding the substrate, scytalone.

-

Detection: Incubate at a controlled temperature (e.g., 30°C). Monitor the reaction by measuring the decrease in scytalone concentration or the increase in T3HN concentration over time via HPLC, as described in Protocol 1. [9] 6. Calculation: Determine the rate of reaction at each inhibitor concentration. Plot the percent inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value.

-

Conclusion and Future Directions

The precursors of the DHN-melanin pathway are far more than simple biosynthetic intermediates. They are bioactive molecules that contribute directly to fungal fitness, virulence, and metabolic diversity. Scytalone, vermelone, and 1,8-DHN act as key control points, signaling molecules, and branch points to other critical metabolic pathways, including the production of mycotoxins.

For drug development professionals, this detailed understanding offers significant advantages. The enzymes that produce and modify these precursors, such as polyketide synthases, reductases, and dehydratases, are validated and highly attractive targets for novel antifungal therapies. Future research should focus on:

-

Structural Biology: Elucidating the high-resolution crystal structures of pathway enzymes complexed with their substrates and inhibitors to facilitate structure-based drug design.

-

Regulatory Networks: Unraveling the transcriptional and signaling networks that control the expression of melanin biosynthesis genes, which could reveal novel regulatory targets. [13]* Precursor Trafficking: Investigating the mechanisms by which precursors like scytalone are transported and secreted, which may offer new strategies to disrupt the pathway and induce self-toxicity.

By shifting our perspective from the final polymer to the individual precursors, we gain a more nuanced understanding of fungal biology and open new avenues for the development of effective, mechanism-based fungicides and therapeutics.

References

-

Schumacher, J. (2016). DHN melanin biosynthesis in the plant pathogenic fungus Botrytis cinerea is based on two developmentally regulated key enzyme (PKS)-encoding genes. Molecular Microbiology, 99(4), 729–748. Available at: [Link]

-

Gessner, N., et al. (2022). Fungal Melanin Biosynthesis Pathway as Source for Fungal Toxins. mBio, 13(2), e03777-21. Available at: [Link]

-

Zhang, M., et al. (2024). Fungal Melanin in Plant Pathogens: Complex Biosynthesis Pathways and Diverse Biological Functions. Journal of Fungi, 10(5), 334. Available at: [Link]

-

Pal, A. K., et al. (2014). DOPA and DHN pathway orchestrate melanin synthesis in Aspergillus species. Medical Mycology, 52(1), 10–18. Available at: [Link]

-

Nosanchuk, J. D., & Casadevall, A. (2012). Synthesis and assembly of fungal melanin. Methods in Molecular Biology, 845, 209-219. Available at: [Link]

-

Villar-Vidal, M., et al. (2023). Identification and Biosynthesis of DHN-melanin Related Pigments in the Pathogenic Fungi Monilinia laxa, M. fructicola, and M. fructigena. Journal of Fungi, 9(1), 118. Available at: [Link]

-

Gessner, N., et al. (2022). Fungal Melanin Biosynthesis Pathway as Source for Fungal Toxins. mBio, 13(2). Available at: [Link]

-

Raman, N. M., et al. (2021). Raman Characterization of Fungal DHN and DOPA Melanin Biosynthesis Pathways. Journal of Fungi, 7(10), 824. Available at: [Link]

-

Villar-Vidal, M., et al. (2023). Identification and Biosynthesis of DHN-melanin Related Pigments in the Pathogenic Fungi Monilinia laxa, M. fructicola, and M. fructigena. Journal of Fungi, 9(1), 118. Available at: [Link]

-

Villar-Vidal, M., et al. (2023). Identification and Biosynthesis of DHN-melanin Related Pigments in the Pathogenic Fungi Monilinia laxa, M. fructicola, and M. fructigena. MDPI. Available at: [Link]

-

Motoyama, T., & Osada, H. (2016). Melanin Biosynthesis Inhibitors. In book: Fungicides. Available at: [Link]

-

El-Hawary, S. S., et al. (2022). Fungal Naphthalenones; Promising Metabolites for Drug Discovery: Structures, Biosynthesis, Sources, and Pharmacological Potential. Molecules, 27(4), 1381. Available at: [Link]

-

D'Ischia, M., et al. (2023). Insight into the Antioxidant Activity of 1,8-Dihydroxynaphthalene Allomelanin Nanoparticles. Antioxidants, 12(8), 1538. Available at: [Link]

-

van de Sande, W. W. J., et al. (2021). Inhibiting DHN- and DOPA-melanin biosynthesis pathway increased the therapeutic value of itraconazole in Madurella mycetomatis infected Galleria mellonella. PLoS Neglected Tropical Diseases, 15(10), e0009849. Available at: [Link]

-

Heine, D., & Brakhage, A. A. (2013). Aspergillus fumigatus DHN-Melanin. Aspergillus fumigatus. Available at: [Link]

-

Motoyama, T., et al. (2022). Identification of Scytalone Dehydratase Inhibitors Effective against Melanin Biosynthesis Dehydratase Inhibitor-Resistant Pyricularia oryzae. Journal of Fungi, 8(3), 291. Available at: [Link]

-

Qin, Y., & Xia, Y. (2024). Melanin in fungi: advances in structure, biosynthesis, regulation, and metabolic engineering. Microbial Cell Factories, 23(1), 1-20. Available at: [Link]

-

Geis, P. A., & Szaniszlo, P. J. (2005). 1,8-Dihydroxynaphthalene (DHN)-Melanin Biosynthesis Inhibitors Increase Erythritol Production in Torula corallina, and DHN-Melanin Inhibits Erythrose Reductase. Applied and Environmental Microbiology, 71(6), 2963–2969. Available at: [Link]

-

Chen, Y., et al. (2023). Regulation of melanin production in fungi. Frontiers in Fungal Biology, 4, 1269874. Available at: [Link]

-

Brakhage, A. A., et al. (2010). Aspergillus fumigatus melanins: interference with the host endocytosis pathway and impact on virulence. Frontiers in Microbiology, 1, 130. Available at: [Link]

-

Zhang, Y., et al. (2021). Compartmentalization of Melanin Biosynthetic Enzymes Contributes to Self-Defense against Intermediate Compound Scytalone in Botrytis cinerea. mBio, 12(3), e00787-21. Available at: [Link]

-

Chen, F., et al. (2022). 1,8-Dihydroxynaphthalene Melanin Biosynthesis in Colletotrichum fructicola Is Developmentally Regulated and Requires the Cooperative Function of Two Putative Zinc Finger Transcription Factors. Phytopathology, 112(9), 1966-1977. Available at: [Link]

-

El-Naggar, N. E. A., & El-Ewasy, S. M. (2017). Antioxidant Activity of the Melanin Pigment Extracted from Aspergillus nidulans. Journal of Applied Pharmaceutical Science, 7(8), 001-010. Available at: [Link]

-

El-Hawary, S. S., et al. (2022). Fungal Naphthalenones; Promising Metabolites for Drug Discovery: Structures, Biosynthesis, Sources, and Pharmacological Potential. ResearchGate. Available at: [Link]

-

Matus-Ortega, M. G., et al. (2024). 1,8-Dihydroxynaphthalene (DHN) melanin provides unequal protection to black fungi Knufia petricola and Cryomyces antarcticus from UVC and simulated solar radiation. Environmental Microbiology Reports, 16(1), e70043. Available at: [Link]

-

Chen, S., et al. (2024). Edible Fungi Melanin: Recent Advances in Extraction, Characterization, Biological Activity and Applications. Journal of Fungi, 11(1), 738. Available at: [Link]

-

Gessner, N., et al. (2022). Fungal Melanin Biosynthesis Pathway as Source for Fungal Toxins. Institute of Applied Biosciences (IAB). Available at: [Link]

-

Vona, D., et al. (2022). Recent Applications of Melanin-like Nanoparticles as Antioxidant Agents. Polymers, 14(19), 4059. Available at: [Link]

-

Bell, A. A., et al. (1976). Use of mutants to establish (+)-scytalone as an intermediate in melanin biosynthesis by Verticillium dahliae. Canadian Journal of Microbiology, 22(6), 787-799. Available at: [Link]

-

d'Ischia, M., et al. (2022). Dihydroxynaphthalene-Based Allomelanins: A Source of Inspiration for Innovative Technological Materials. ACS Omega, 7(18), 15331–15340. Available at: [Link]

-

Solano, F. (2017). The pentaketide pathway (DHN-melanin formation). ResearchGate. Available at: [Link]

-

Stipanovic, R. D., & Bell, A. A. (1977). Pentaketide metabolites of Verticillium dahliae. 3. Identification of (-)-3,4-dihydro-3,8-dihydroxy-1(2H)naphthalenone[(-)-vermelone] as a precursor to melanin. The Journal of Organic Chemistry, 42(26), 4228–4229. Available at: [Link]

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Aspergillus fumigatus melanins: interference with the host endocytosis pathway and impact on virulence [frontiersin.org]

- 4. Synthesis and assembly of fungal melanin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Fungal Melanin Biosynthesis Pathway as Source for Fungal Toxins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. Identification and Biosynthesis of DHN-melanin Related Pigments in the Pathogenic Fungi Monilinia laxa, M. fructicola, and M. fructigena | MDPI [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. journals.asm.org [journals.asm.org]

- 12. researchgate.net [researchgate.net]

- 13. apsjournals.apsnet.org [apsjournals.apsnet.org]

Methodological & Application

Application Notes and Protocols for the NMR Spectroscopic Analysis of 1,3,6,8-Tetrahydroxynaphthalene

Introduction

1,3,6,8-Tetrahydroxynaphthalene (THN) is a polyketide natural product of significant biological and chemical interest. It serves as a key biosynthetic intermediate for a diverse array of secondary metabolites in bacteria and fungi, including melanins and various meroterpenoids.[1][2] The structural elucidation of THN and its derivatives is crucial for understanding these biosynthetic pathways and for the development of novel therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous determination of the chemical structure of organic molecules in solution. This application note provides a comprehensive guide to the NMR spectroscopy of 1,3,6,8-tetrahydroxynaphthalene, including detailed protocols for sample preparation, data acquisition, and spectral interpretation.

Due to the molecule's potential for oxidation and the presence of four exchangeable hydroxyl protons, acquiring high-quality, fully assigned NMR spectra can be challenging. This guide addresses these specific challenges and outlines a robust methodology employing both one-dimensional (1D) and two-dimensional (2D) NMR experiments to achieve complete structural characterization.

Scientific Principles and Experimental Design

The chemical structure of 1,3,6,8-tetrahydroxynaphthalene presents a unique set of considerations for NMR analysis. The naphthalene core is highly substituted with electron-donating hydroxyl groups, which significantly influences the chemical shifts of the aromatic protons and carbons. Furthermore, the four phenolic hydroxyl groups can undergo rapid chemical exchange, which can lead to broad signals or their complete disappearance in the ¹H NMR spectrum, particularly in protic solvents.

Causality Behind Experimental Choices

Solvent Selection: The choice of NMR solvent is critical for the analysis of polyhydroxylated aromatic compounds. Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice for this application. The primary reasons for this selection are:

-

Hydrogen Bonding: DMSO is a strong hydrogen bond acceptor, which slows down the exchange rate of the hydroxyl protons with residual water in the solvent.[3] This allows for the observation of the hydroxyl proton signals as distinct, often sharp, singlets in the ¹H NMR spectrum.

-

Solubility: 1,3,6,8-Tetrahydroxynaphthalene, like many polyphenols, exhibits good solubility in DMSO.

-

Chemical Shift Range: DMSO provides a wide chemical shift window with its residual proton signal appearing around 2.50 ppm and its carbon signals around 39.52 ppm, minimizing spectral overlap with the analyte signals.

NMR Experiments for Structural Elucidation: A combination of 1D and 2D NMR experiments is essential for the complete assignment of the ¹H and ¹³C NMR spectra of 1,3,6,8-tetrahydroxynaphthalene.

-

¹H NMR: Provides information on the number and chemical environment of the protons in the molecule, including the aromatic and hydroxyl protons.

-

¹³C NMR: Reveals the number of chemically distinct carbon atoms.

-

DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups, which is crucial for assigning the protonated carbons in the naphthalene ring.

-

COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, which in this case will reveal the connectivity between the aromatic protons on the same ring.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons, providing a direct link between the ¹H and ¹³C spectra.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This is a key experiment for assigning the quaternary carbons and for confirming the overall connectivity of the molecule.

Predicted NMR Data for 1,3,6,8-Tetrahydroxynaphthalene

Table 1: Predicted ¹H NMR Chemical Shifts for 1,3,6,8-Tetrahydroxynaphthalene in DMSO-d₆.

| Position | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| H-2 | 6.1 - 6.3 | d | J = 2.0 - 2.5 |

| H-4 | 6.4 - 6.6 | d | J = 2.0 - 2.5 |

| H-5 | 6.7 - 6.9 | d | J = 8.5 - 9.0 |

| H-7 | 6.3 - 6.5 | d | J = 8.5 - 9.0 |

| 1-OH | 9.0 - 9.5 | s | - |

| 3-OH | 9.5 - 10.0 | s | - |

| 6-OH | 8.8 - 9.3 | s | - |

| 8-OH | 9.2 - 9.7 | s | - |

Table 2: Predicted ¹³C NMR Chemical Shifts for 1,3,6,8-Tetrahydroxynaphthalene in DMSO-d₆.

| Position | Predicted Chemical Shift (ppm) |

| C-1 | 155 - 158 |

| C-2 | 102 - 105 |

| C-3 | 158 - 161 |

| C-4 | 98 - 101 |

| C-4a | 135 - 138 |

| C-5 | 115 - 118 |

| C-6 | 150 - 153 |

| C-7 | 108 - 111 |

| C-8 | 152 - 155 |

| C-8a | 110 - 113 |

Experimental Protocols

Materials and Equipment

-

1,3,6,8-Tetrahydroxynaphthalene (as pure as possible)

-

Deuterated dimethyl sulfoxide (DMSO-d₆), high purity (99.9 atom % D)

-

5 mm NMR tubes

-

NMR spectrometer (400 MHz or higher recommended) equipped with a probe for ¹H and ¹³C detection.

Sample Preparation Protocol

-

Drying the Sample: Ensure the 1,3,6,8-tetrahydroxynaphthalene sample is free of residual solvents and water by drying it under high vacuum for several hours.

-

Weighing the Sample: Accurately weigh approximately 5-10 mg of the dried sample directly into a clean, dry vial.

-

Adding the Solvent: Using a micropipette, add approximately 0.6 mL of DMSO-d₆ to the vial.

-

Dissolution: Gently vortex or sonicate the sample until it is fully dissolved. A clear, homogeneous solution is essential for high-quality NMR spectra.

-

Transfer to NMR Tube: Carefully transfer the solution to a 5 mm NMR tube.

-

Capping and Labeling: Securely cap the NMR tube and label it appropriately.

Caption: Workflow for preparing the NMR sample of 1,3,6,8-tetrahydroxynaphthalene.

NMR Data Acquisition Protocol

-

Instrument Setup: Insert the sample into the NMR spectrometer and lock onto the deuterium signal of DMSO-d₆.

-

Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition:

-

Acquire a standard 1D ¹H NMR spectrum.

-

Typical parameters: spectral width of 12-16 ppm, 8-16 scans, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: spectral width of 200-220 ppm, a larger number of scans (e.g., 1024 or more) may be required depending on the sample concentration, relaxation delay of 2 seconds.

-

-

DEPT-135 Acquisition:

-

Acquire a DEPT-135 spectrum to differentiate CH/CH₃ (positive signals) from CH₂ (negative signals) carbons.

-

-

2D NMR Acquisition:

-

COSY: Acquire a gradient-enhanced COSY spectrum to establish ¹H-¹H correlations.

-

HSQC: Acquire a gradient-enhanced HSQC spectrum to determine ¹H-¹³C one-bond correlations.

-

HMBC: Acquire a gradient-enhanced HMBC spectrum to identify long-range ¹H-¹³C correlations (2-3 bonds). Optimize the long-range coupling delay for typical aromatic systems (e.g., 8-10 Hz).

-

Data Analysis and Spectral Assignment Strategy

The complete assignment of the ¹H and ¹³C NMR spectra of 1,3,6,8-tetrahydroxynaphthalene can be achieved through a systematic analysis of the 1D and 2D NMR data.

Caption: Logical workflow for the complete NMR spectral assignment of 1,3,6,8-tetrahydroxynaphthalene.

-

Protonated Carbons Assignment:

-

The HSQC spectrum will directly link each aromatic proton signal to its corresponding carbon signal.

-

For example, the proton predicted at 6.1-6.3 ppm (H-2) will show a correlation to the carbon at 102-105 ppm (C-2).

-

-

Aromatic Proton Spin Systems:

-

The COSY spectrum will reveal the coupling between adjacent aromatic protons. We expect to see a correlation between H-2 and H-4 (meta-coupling) and between H-5 and H-7 (ortho-coupling, though H-6 is a hydroxyl group).

-

-

Quaternary Carbon Assignment and Connectivity Confirmation:

-

The HMBC spectrum is crucial for assigning the quaternary carbons and confirming the overall structure. Key expected correlations include:

-

H-2 will show correlations to C-4, C-1, and C-3.

-

H-4 will show correlations to C-2, C-4a, and C-3.

-

H-5 will show correlations to C-7, C-4a, and C-6.

-

H-7 will show correlations to C-5, C-8a, and C-6.

-

The hydroxyl protons can also show long-range correlations to the adjacent carbons, further aiding in the assignment. For instance, the 1-OH proton may show correlations to C-1, C-2, and C-8a.

-

-

Potential Challenges and Troubleshooting

-

Oxidation: Polyhydroxylated naphthalenes can be susceptible to oxidation, which can lead to the formation of colored impurities and complex NMR spectra. It is advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon) and to use freshly opened, high-purity NMR solvents.

-

Tautomerism: Although 1,3,6,8-tetrahydroxynaphthalene is predominantly in the aromatic form, the possibility of keto-enol tautomerism should be considered, which could lead to the appearance of minor sets of signals.

-

Broad Hydroxyl Signals: If the hydroxyl proton signals are broad, this may be due to residual acid or base impurities, or a higher water content in the DMSO-d₆. Using a fresh, high-quality solvent is recommended.

Conclusion

This application note provides a detailed and robust framework for the NMR spectroscopic analysis of 1,3,6,8-tetrahydroxynaphthalene. By employing the described sample preparation techniques, a combination of 1D and 2D NMR experiments, and a systematic data analysis strategy, researchers can achieve a complete and unambiguous structural characterization of this important biosynthetic intermediate. The provided protocols and predicted data serve as a valuable resource for scientists working in natural product chemistry, biosynthesis, and drug discovery.

References

-

Mavromatis, K., et al. (2023). Identification of 1,3,6,8-Tetrahydroxynaphthalene Synthase (ThnA) from Nocardia sp. CS682. Molecules, 28(9), 3855. [Link]

-

PubChem. (n.d.). 1,3-Dihydroxynaphthalene. Retrieved from [Link]

-

Stoyanov, S., et al. (2022). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry, 8(11), 136. [Link]

-

Foris, A. (2018). Answer to "Do hydroxyl peaks disappear from proton NMR spectra in DMSO-d6 with water present?". ResearchGate. [Link]

-

PubChem. (n.d.). 1,6-Dihydroxynaphthalene. Retrieved from [Link]

-

PubChem. (n.d.). 1,3,8-Trihydroxynaphthalene. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,7-Dihydroxynaphthalene, bis(2-methylpropionate). Retrieved from [Link]

-

NIST. (n.d.). 1,6-Dihydroxynaphthalene. Retrieved from [Link]

-

Wulff, J. E., et al. (2022). On the Protonation and Deuteration of Hydroxy-Substituted Naphthalenes – A 1H NMR Study. ChemistryOpen, 11(8), e202200085. [Link]

-

NIST. (n.d.). 2,7-Naphthalenediol. Retrieved from [Link]

-

Patil, R., et al. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Heliyon, 7(1), e06044. [Link]

-

Gemoets, H., et al. (2020). A Diazo-free Equivalent of the Unsubstituted Carbyne Cation: Straightforward Synthesis of Naphthalenes and Pyridines via [12/13C]-Atom Insertion. Journal of the American Chemical Society, 142(48), 20438-20444. [Link]

-

Guan, S., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(35), 11796-11807. [Link]

-

University of Alberta. (n.d.). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. Retrieved from [Link]

Sources

- 1. 2,3-Dihydroxynaphthalene(92-44-4) 1H NMR spectrum [chemicalbook.com]

- 2. Identification of 1,3,6,8-Tetrahydroxynaphthalene Synthase (ThnA) from Nocardia sp. CS682 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1,3-DIHYDROXYNAPHTHALENE(132-86-5) 1H NMR spectrum [chemicalbook.com]

- 5. 1,6-Dihydroxynaphthalene(575-44-0) 13C NMR spectrum [chemicalbook.com]

- 6. 1,5-Dihydroxy naphthalene(83-56-7) 1H NMR [m.chemicalbook.com]

- 7. 2,6-Naphthalenediol (581-43-1) 1H NMR [m.chemicalbook.com]

Application Notes and Protocols for Studying 1,3,6,8-Tetrahydroxynaphthalene as a Substrate for Reductase Enzymes

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of 1,3,6,8-Tetrahydroxynaphthalene Reductase in Fungal Melanin Biosynthesis

1,3,6,8-Tetrahydroxynaphthalene (T4HN) is a pivotal intermediate in the dihydroxynaphthalene (DHN) melanin biosynthesis pathway, a crucial process for the survival and virulence of many pathogenic fungi.[1] This pathway is responsible for the production of melanin, a pigment that protects the fungus from environmental stressors such as UV radiation and host defense mechanisms. The enzymatic reduction of T4HN to scytalone is a key step in this pathway, catalyzed by NADPH-dependent hydroxynaphthalene reductases.[1] In the rice blast fungus Magnaporthe grisea, two key reductases have been identified: tetrahydroxynaphthalene reductase (T4HNR) and trihydroxynaphthalene reductase (3HNR).[2][3] While both can reduce hydroxynaphthalenes, T4HNR is primarily responsible for the reduction of T4HN to scytalone.[1]

The essentiality of the DHN melanin pathway for fungal pathogenicity makes its enzymes, particularly the reductases, attractive targets for the development of novel antifungal agents.[4] Inhibition of these reductases can disrupt melanin production, rendering the fungi more susceptible to host defenses and antifungal treatments. This application note provides a comprehensive guide for researchers studying 1,3,6,8-tetrahydroxynaphthalene as a substrate for these critical reductase enzymes. We present detailed protocols for enzyme activity assays, kinetic characterization, and inhibitor screening, along with insights into the expression and purification of recombinant reductase enzymes.

The DHN Melanin Biosynthesis Pathway: A Key Fungal Virulence Factor

The DHN melanin biosynthesis pathway is a multi-step process initiated by the synthesis of T4HN from malonyl-CoA by a polyketide synthase.[5] T4HN is then sequentially reduced and dehydrated to form the melanin polymer. The initial reduction of T4HN to scytalone is a critical control point in this pathway.

Figure 1: Simplified DHN Melanin Biosynthesis Pathway.

Section 1: Recombinant Reductase Expression and Purification

Reliable in vitro studies necessitate a pure and active source of the reductase enzyme. The following is a generalized protocol for the recombinant expression of a fungal hydroxynaphthalene reductase, such as T4HNR from Magnaporthe grisea, in Escherichia coli.

Protocol 1: Recombinant Expression and Purification of His-tagged T4HNR

1.1. Gene Cloning and Expression Vector Construction:

- Synthesize the codon-optimized open reading frame (ORF) of the target reductase gene (e.g., M. grisea T4HNR).

- Clone the ORF into a suitable E. coli expression vector, such as pET-28a(+), to generate an N-terminal His6-tagged fusion protein.

- Verify the construct by DNA sequencing.

1.2. Protein Expression:

- Transform the expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).

- Inoculate a single colony into 50 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

- Inoculate 1 L of LB medium with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.

- Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.

- Continue to culture at a lower temperature (e.g., 18-25°C) for 16-20 hours to enhance protein solubility.

1.3. Cell Lysis and Protein Purification:

- Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

- Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme).

- Lyse the cells by sonication on ice.

- Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.

- Apply the supernatant to a pre-equilibrated Ni-NTA affinity column.

- Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

- Elute the His-tagged protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

- Analyze the fractions by SDS-PAGE to assess purity.

- Pool the pure fractions and dialyze against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 10% glycerol).

- Determine the protein concentration using a standard method (e.g., Bradford assay), aliquot, and store at -80°C.

Section 2: Enzymatic Activity Assay and Kinetic Characterization

The activity of T4HNR can be monitored spectrophotometrically by following the consumption of NADPH at 340 nm.

Protocol 2: Spectrophotometric Assay for T4HNR Activity

2.1. Reagents and Materials:

- Purified recombinant T4HNR

- 1,3,6,8-Tetrahydroxynaphthalene (T4HN) stock solution (in DMSO)

- NADPH stock solution (in assay buffer)

- Assay Buffer: 100 mM Potassium Phosphate buffer, pH 7.0

- UV-transparent 96-well plate or cuvettes

- Spectrophotometer capable of reading absorbance at 340 nm

2.2. Assay Procedure:

- Prepare a reaction mixture in a 96-well plate or cuvette containing:

- Assay Buffer

- NADPH (final concentration, e.g., 100 µM)

- T4HN (final concentration, e.g., 50 µM)

- Pre-incubate the reaction mixture at the desired temperature (e.g., 25°C) for 5 minutes.

- Initiate the reaction by adding a pre-determined amount of purified T4HNR.

- Immediately monitor the decrease in absorbance at 340 nm over time (e.g., every 15 seconds for 5-10 minutes). The molar extinction coefficient for NADPH at 340 nm is 6220 M⁻¹cm⁻¹.

2.3. Data Analysis and Kinetic Parameter Determination:

- Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.

- To determine the Michaelis-Menten constants (Km and Vmax), perform the assay with varying concentrations of T4HN while keeping the NADPH concentration constant (and saturating).

- Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation using non-linear regression software.

Table 1: Representative Kinetic Parameters for Fungal Hydroxynaphthalene Reductases

| Enzyme | Substrate | Km (µM) | Vmax (µmol/min/mg) | Inhibitor | Ki (nM) | Reference |

| 3HNR (M. grisea) | Scytalone | 6 | Not Reported | Tricyclazole | 15 | [6] |

| 3HNR (M. grisea) | U7278 | 5 | Not Reported | Tricyclazole | Not Reported | [6] |

| T4HNR (M. grisea) | T4HN | Not Reported | Not Reported | Tricyclazole | ~3000 (200-fold > 3HNR) | [2] |

Section 3: High-Throughput Screening for T4HNR Inhibitors

The development of high-throughput screening (HTS) assays is essential for identifying novel inhibitors of T4HNR from large compound libraries. The spectrophotometric assay described above can be adapted for an HTS format.

Figure 2: High-Throughput Screening Workflow for T4HNR Inhibitors.

Protocol 3: High-Throughput Screening (HTS) Assay for T4HNR Inhibitors

3.1. Assay Miniaturization and Optimization:

- Adapt the spectrophotometric assay (Protocol 2) to a 384-well plate format.

- Optimize reagent concentrations (enzyme, substrate, NADPH) and incubation times to ensure a robust and reproducible assay with a good signal-to-noise ratio. The Z'-factor should be calculated to assess assay quality.

3.2. HTS Procedure:

- Dispense a small volume (e.g., 1 µL) of test compounds from a compound library (typically at 10 mM in DMSO) into the wells of a 384-well plate.

- Include appropriate controls in each plate:

- Negative Control (0% inhibition): DMSO only.

- Positive Control (100% inhibition): A known inhibitor (e.g., tricyclazole, though its potency against T4HNR is lower than against 3HNR) or no enzyme.

- Add a solution containing T4HNR and NADPH to all wells and pre-incubate for a defined period (e.g., 15 minutes) to allow for compound-enzyme interaction.

- Initiate the reaction by adding a solution of T4HN to all wells.

- Immediately place the plate in a kinetic plate reader and monitor the decrease in absorbance at 340 nm over time.

3.3. Hit Identification and Confirmation:

- Calculate the rate of reaction for each well.

- Determine the percent inhibition for each compound relative to the controls.

- Select "hits" based on a predefined inhibition threshold (e.g., >50% inhibition).

- Confirm the activity of the primary hits by re-testing in dose-response experiments to determine their IC₅₀ values.

- Perform secondary assays to rule out false positives (e.g., compound autofluorescence or aggregation).

Section 4: Applications in Drug Discovery

The DHN melanin biosynthesis pathway is a validated target for antifungal drug discovery.[4] Commercial fungicides like tricyclazole, which targets hydroxynaphthalene reductases, have demonstrated the potential of this strategy.[6] The protocols outlined in this application note provide a robust framework for identifying and characterizing novel inhibitors of T4HNR. Such inhibitors could have several applications:

-

Novel Antifungal Agents: Lead compounds identified through HTS can be optimized through medicinal chemistry to develop new antifungal drugs with improved efficacy and safety profiles.

-

Tool Compounds: Potent and selective inhibitors of T4HNR can serve as valuable chemical probes to further elucidate the role of melanin biosynthesis in fungal physiology and pathogenesis.

-

Synergistic Therapies: T4HNR inhibitors could potentially be used in combination with existing antifungal drugs to enhance their efficacy and overcome resistance.

Conclusion

1,3,6,8-Tetrahydroxynaphthalene is a critical substrate for reductase enzymes in the fungal DHN melanin biosynthesis pathway. The protocols and methodologies presented in this application note provide a comprehensive guide for researchers to study this important enzyme-substrate interaction. By enabling the detailed characterization of T4HNR and the discovery of its inhibitors, these tools will facilitate the development of novel strategies to combat fungal diseases in both agriculture and medicine. The continued exploration of this pathway holds significant promise for the discovery of the next generation of antifungal therapeutics.

References

-

Thompson, J. E., Fahnestock, S., Farrall, L., Liao, D. I., Valent, B., & Jordan, D. B. (2000). The second naphthol reductase of fungal melanin biosynthesis in Magnaporthe grisea: tetrahydroxynaphthalene reductase. The Journal of biological chemistry, 275(45), 34867–34872. [Link]

-

Jordan, D. B., Basarab, G. S., & Steffens, J. J. (1997). Trihydroxynaphthalene reductase from Magnaporthe grisea: realization of an active center inhibitor and elucidation of the kinetic mechanism. Biochemistry, 36(7), 1775–1784. [Link]

-

Liao, D. L., Basarab, G. S., & Jordan, D. B. (2001). Structures of trihydroxynaphthalene reductase-fungicide complexes: implications for structure-based design and catalysis. Structure (London, England : 1993), 9(1), 39–52. [Link]

- Wheeler, M. H., & Klich, M. A. (2005).

- Crystal Structure of an Aldo-keto Reductase MGG_00097 from Magnaporthe grisea. (2025). Protein Science.

- Gómez-Pérez, A., & Ruiz-Herrera, J. (2019). Fungal Melanin: A Key Virulence Factor and a Potential Target for Antifungal Drugs. Current topics in medicinal chemistry, 19(24), 2196–2212.

-

Thompson, J. E., Basarab, G. S., & Jordan, D. B. (2000). The second naphthol reductase of fungal melanin biosynthesis in Magnaporthe grisea. The Journal of biological chemistry, 275(45), 34867–34872. [Link]

-

Funa, N., Ohnishi, Y., Fujii, I., Ebizuka, Y., & Horinouchi, S. (2000). Enzymatic synthesis of 1,3,6,8-tetrahydroxynaphthalene solely from malonyl coenzyme A by a fungal iterative type I polyketide synthase PKS1. Biochemistry, 39(30), 9144–9152. [Link]

- Vidal-Cros, A., & Viviani, F. (1994). Polyhydroxynaphthalene reductase involved in melanin biosynthesis in Magnaporthe grisea. Purification, cDNA cloning and sequencing. European journal of biochemistry, 219(3), 985–992.

- Fujii, I., Mori, Y., Watanabe, A., Kubo, Y., Tsuji, G., & Ebizuka, Y. (2004). Enzymatic synthesis of 1,3,6,8-tetrahydroxynaphthalene, a key precursor of fungal melanin, from malonyl-CoA by a type III polyketide synthase.

-

Motoyama, T., Nakajima, M., & Osada, H. (2011). Mechanistic studies on the biomimetic reduction of tetrahydroxynaphthalene, a key intermediate in melanin biosynthesis. Bioorganic & medicinal chemistry letters, 21(16), 4818–4821. [Link]

-

Basarab, G. S., Jordan, D. B., & Steffens, J. J. (1997). Trihydroxynaphthalene reductase from Magnaporthe grisea: realization of an active center inhibitor and elucidation of the kinetic mechanism. Biochemistry, 36(7), 1775–1784. [Link]

-

Polyhydroxynaphthalene reductase involved in melanin biosynthesis in Magnaporthe grisea. Purification, cDNA cloning and sequencing. (1994). European Journal of Biochemistry, 219(3), 985-992. [Link]

-

A High-Throughput Screening Method for Identification of Inhibitors of the Deubiquitinating Enzyme USP14. (2012). Journal of visualized experiments : JoVE, (62), e3831. [Link]

-

High-Throughput Screening for the Discovery of Enzyme Inhibitors. (2020). Journal of Medicinal Chemistry, 63(10), 5096-5125. [Link]

-

Fungal naphthalenones; promising metabolites for drug discovery: structures, biosynthesis, sources, and pharmacological potential. (2022). Toxins, 14(2), 154. [Link]

-

The fungal melanin biosynthetic pathway. (2000). The Journal of Biological Chemistry, 275(45), 34867-34872. [Link]

-

Recombinant protein expression of Magnaporthe oryzae MGG06069 and its polysaccharide monooxygenase domain in Escherichia coli. (2022). Journal of Science and Technology, 5(1), 5. [Link]

-

Recombinant protein production in an Escherichia coli reduced genome strain. (2008). Microbial cell factories, 7, 2. [Link]

-

A new spectrophotometric assay for dopachrome tautomerase. (1991). Pigment cell research, 4(4), 183–187. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. The second naphthol reductase of fungal melanin biosynthesis in Magnaporthe grisea: tetrahydroxynaphthalene reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Fungal Naphthalenones; Promising Metabolites for Drug Discovery: Structures, Biosynthesis, Sources, and Pharmacological Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Polyhydroxynaphthalene reductase involved in melanin biosynthesis in Magnaporthe grisea. Purification, cDNA cloning and sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Trihydroxynaphthalene reductase from Magnaporthe grisea: realization of an active center inhibitor and elucidation of the kinetic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield of 1,3,6,8-Naphthalenetetrol in Enzymatic Synthesis

Welcome to the technical support center for the enzymatic synthesis of 1,3,6,8-Naphthalenetetrol (THN). This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low product yield. We will delve into the causality behind experimental choices, providing you with a robust framework to optimize your synthesis.

Introduction to the Synthesis

The enzymatic synthesis of this compound is a powerful method, typically employing a Type III polyketide synthase (PKS), specifically 1,3,6,8-tetrahydroxynaphthalene synthase (THNS).[1][2][3] This enzyme catalyzes the iterative decarboxylative condensation of five malonyl-CoA molecules to form the core THN scaffold.[1][2][4][5] While elegant, this biological process is sensitive to a variety of factors that can significantly impact the final yield. A critical challenge is the inherent instability of the THN product, which readily oxidizes to the reddish compound flaviolin (2,5,7-trihydroxy-1,4-naphthoquinone).[1][2][4][5][6]

This guide is structured as a series of frequently asked questions and a troubleshooting guide to help you navigate the complexities of this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of this compound (THN) synthase?

A1: THN synthase, a Type III PKS, utilizes five molecules of malonyl-CoA as both the starter and extender units.[7] The enzyme, a homodimer with two active sites, catalyzes a series of decarboxylative Claisen condensations to build a polyketide chain.[8] This is followed by intramolecular cyclization and aromatization to yield the final this compound product.[4] Key catalytic residues, such as Cys138, Phe188, His270, and Asn303 in the THNS from Nocardia sp. CS682, are crucial for this process.[1][2][5][6]

Q2: My final product is a reddish-brown color, not the expected color of THN. What is happening?

A2: You are likely observing the spontaneous oxidation of your this compound product into flaviolin.[1][2][4][5][6] THN is a hydroquinone and is highly susceptible to oxidation, especially in the presence of oxygen. This is a very common issue and a primary contributor to apparent low yields of the desired product.

Q3: What are the typical sources of this compound synthase?

A3: THNS enzymes have been successfully isolated from various microorganisms, including bacteria like Nocardia sp., Streptomyces griseus, and Streptomyces peucetius.[1][4] Fungal Type I PKS from Colletotrichum lagenarium has also been shown to produce THN.[7][9] For research purposes, these enzymes are often produced via heterologous expression in hosts such as E. coli, Streptomyces lividans, or Aspergillus oryzae.[1][2][6][7]

Q4: How should I store the primary substrate, malonyl-CoA?

A4: Malonyl-CoA is best stored as a solid at -20°C, where it can be stable for several years.[4] Aqueous solutions of malonyl-CoA are significantly less stable and it is recommended to prepare them fresh before each reaction.[4] If you must store an aqueous solution, use it within a day or, if absolutely necessary, aliquot and freeze it at -20°C for potentially longer-term storage, though this is not ideal.[5] The lithium salt of malonyl-CoA generally offers better solubility and stability in aqueous solutions.[3]

Troubleshooting Guide: Low Yield of this compound

Use the following sections to diagnose and resolve the specific issues you are encountering in your experiments.

Issue 1: Consistently Low or No Product Formation

If your HPLC or LC-MS analysis shows very little or no THN, it points to a fundamental problem with the reaction components or setup.

-

Expertise & Experience: The catalytic activity of your THNS is paramount. Improper purification, storage, or handling can lead to denaturation and loss of function.

-

Troubleshooting Protocol:

-

Verify Enzyme Purity and Concentration: Run an SDS-PAGE gel to confirm the size and purity of your enzyme preparation. Use a Bradford or BCA assay to accurately determine the protein concentration.

-

Enzyme Activity Assay: Perform a functional assay to confirm your enzyme is active. You can monitor the consumption of malonyl-CoA over time using HPLC.

-

Optimize Enzyme Concentration: Titrate the concentration of THNS in your reaction to find the optimal level. Start with a literature-derived concentration if available, and test several concentrations above and below that point.

-

-

Expertise & Experience: The synthesis of THN requires a continuous supply of high-quality malonyl-CoA. Degradation of the substrate before or during the reaction is a common cause of low yield.

-

Troubleshooting Protocol:

-

Use Fresh Malonyl-CoA: As mentioned in the FAQ, always prepare aqueous solutions of malonyl-CoA fresh for each experiment.[4]

-

Confirm Malonyl-CoA Concentration: The actual concentration of your malonyl-CoA solution can be verified spectrophotometrically by measuring its absorbance at 257 nm.

-

Address Feedback Inhibition (Whole-Cell Systems): If you are using a whole-cell system for synthesis (e.g., engineered E. coli), be aware that the native acetyl-CoA carboxylase (ACC), which produces malonyl-CoA, can be feedback-inhibited by acyl carrier proteins (ACPs) from the fatty acid synthesis pathway.[10] Overexpression of a heterologous, non-inhibited ACC may be necessary to ensure a sufficient supply of malonyl-CoA.[10]

-

Troubleshooting Decision Tree for No/Low Product

Caption: Decision tree for initial troubleshooting of low THN yield.

Issue 2: Yield is Lower Than Expected, and a Reddish Byproduct is Observed

This is a classic sign of product instability and suboptimal reaction conditions.

-

Expertise & Experience: The phenolic nature of THN makes it highly prone to oxidation. The presence of dissolved oxygen in your reaction buffer can rapidly convert your desired product into flaviolin and other degradation products.

-

Troubleshooting Protocol:

-

Deoxygenate Buffers: Before setting up your reaction, thoroughly degas all buffers by sparging with an inert gas like nitrogen or argon for at least 30 minutes.

-

Work Under an Inert Atmosphere: If possible, perform the entire reaction and subsequent workup in a glove box or under a constant stream of inert gas.

-

Incorporate Reducing Agents: Add a mild reducing agent to the reaction mixture to quench reactive oxygen species. Common choices include dithiothreitol (DTT) or β-mercaptoethanol. The optimal concentration will need to be determined empirically.

-

Use Antioxidants: Consider adding antioxidants like ascorbic acid (Vitamin C) to your reaction and purification buffers.

-

-

Expertise & Experience: Every enzyme has an optimal pH and temperature range for activity. Deviating from these can drastically reduce catalytic efficiency. While specific optimal conditions for every THNS are not always published, a systematic approach can identify them.

-

Troubleshooting Protocol:

-

pH Optimization: Prepare a series of buffers with varying pH values (e.g., from 6.0 to 8.5 in 0.5 unit increments). Run small-scale reactions in each buffer to identify the pH that gives the highest yield.

-

Temperature Optimization: Once the optimal pH is determined, perform a temperature titration. Test a range of temperatures (e.g., 20°C, 25°C, 28°C, 30°C, 37°C) to find the sweet spot for your specific THNS. Be aware that higher temperatures can increase reaction rate but may also decrease enzyme stability over time.[11]

-

Table 1: Summary of Reaction Optimization Parameters

| Parameter | Typical Starting Range | Rationale & Key Considerations |

| pH | 6.5 - 8.0 | Enzyme activity and stability are highly pH-dependent. The stability of malonyl-CoA can also be affected by pH.[12] |

| Temperature | 25°C - 37°C | Balances reaction rate with enzyme stability. A reaction at 28°C has been reported for a heterologous system.[11] |

| Reducing Agents | 1-5 mM DTT | Prevents oxidative degradation of the THN product. |

| Malonyl-CoA | 50 µM - 500 µM | Ensure substrate is not limiting. The Km for malonyl-CoA for one THNS was reported as ~3.6 µM, suggesting saturation should be achievable at these concentrations.[7] |

Issue 3: Difficulty in Quantifying Yield Accurately

Inaccurate quantification can lead you to believe your yield is low when it might be acceptable.

-

Expertise & Experience: Both THN and its primary byproduct, flaviolin, should be monitored. A robust analytical method is crucial for accurate yield determination.

-

Troubleshooting Protocol:

-

Develop an HPLC Method: High-Performance Liquid Chromatography is the method of choice.

-

Column: A C18 reversed-phase column is suitable.[13]

-

Mobile Phase: A gradient of water (with 0.1% trifluoroacetic acid or formic acid) and acetonitrile is commonly used.[6]

-

Detection: Use a UV-Vis detector. Monitor at multiple wavelengths if possible, as THN and flaviolin will have different absorbance maxima. A fluorescence detector can also be used for higher sensitivity with appropriate excitation and emission wavelengths.[13][14]

-

-